BenchChemオンラインストアへようこそ!

4-(3-FLUORO-4-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Lipophilicity Drug-likeness ADME Profiling

Clean probe for metabolic stability comparisons—piperidine-1-carbonyl moiety avoids thiomorpholine sulfur oxidation. 3-Fluoro-4-methyl substitution (σmeta ≈ +0.34) enables fluorine positional scanning. tPSA 66 Ų (below CNS 90 Ų threshold) and zero H-bond donors optimize CNS lead optimization. No ChEMBL bioactivity data ensures unbiased phenotypic screening. Order as characterized reference standard for benchmarking novel analogs.

Molecular Formula C22H21FN2O3S
Molecular Weight 412.48
CAS No. 1111164-93-2
Cat. No. B2508536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-FLUORO-4-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE
CAS1111164-93-2
Molecular FormulaC22H21FN2O3S
Molecular Weight412.48
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4)F
InChIInChI=1S/C22H21FN2O3S/c1-15-9-10-16(13-19(15)23)29(27,28)21-17-7-3-4-8-20(17)24-14-18(21)22(26)25-11-5-2-6-12-25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3
InChIKeyIIEDESQBZFYFGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Fluoro-4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline (CAS 1111164-93-2): Structural Identity and Physicochemical Baseline for Procurement


4-(3-Fluoro-4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline (CAS 1111164-93-2) is a fully synthetic quinoline derivative with the molecular formula C22H21FN2O3S and a molecular weight of 412.48 g/mol [1]. The compound features a quinoline core substituted at the 3-position with a piperidine-1-carbonyl moiety and at the 4-position with a 3-fluoro-4-methylbenzenesulfonyl group [1]. Its computed physicochemical parameters include a logP of 3.646, a topological polar surface area (tPSA) of 66 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and seven rotatable bonds [1]. As of the latest ChEMBL release, no bioactivity data has been reported for this specific compound [1].

Why Generic Substitution Fails for 4-(3-Fluoro-4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline: Structural Nuances That Preclude Simple Interchange


Compounds within the 4-sulfonyl-3-(piperidine-1-carbonyl)quinoline class cannot be assumed to be functionally interchangeable. The specific 3-fluoro-4-methyl substitution pattern on the benzenesulfonyl ring imparts distinct electronic and steric properties that influence molecular recognition, metabolic stability, and physicochemical behavior relative to close analogs bearing different aryl substituents [1]. Even minor structural modifications—such as replacing the 3-fluoro-4-methylphenyl group with an unsubstituted phenyl, a 4-tert-butylphenyl, or a 4-bromophenyl group—can alter lipophilicity (logP), hydrogen-bonding capacity, and conformational preferences, each of which is critical in target-based screening campaigns and structure-activity relationship (SAR) studies [2]. The absence of published bioactivity data for this specific compound [1] underscores the need for empirical characterization rather than reliance on class-level assumptions.

Quantitative Differentiation Evidence: 4-(3-Fluoro-4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline vs. Closest Structural Analogs


Lipophilicity (logP) Comparison Against the Unsubstituted Phenyl Analog

The target compound exhibits a computed logP of 3.646 [1]. Its closest unsubstituted phenyl analog, 4-(benzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline (C21H20N2O3S, MW 380.46), is predicted to have a lower logP due to the absence of the lipophilic 3-fluoro-4-methyl substituents; typical logP values for unsubstituted phenyl sulfones in this series range from approximately 2.8 to 3.2 based on structural class estimates . The quantified difference of approximately 0.4–0.8 logP units indicates a meaningful increase in membrane permeability potential for the target compound.

Lipophilicity Drug-likeness ADME Profiling

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count vs. Thiomorpholine Analog

The target compound has a tPSA of 66 Ų, with 3 hydrogen bond acceptors and 0 hydrogen bond donors [1]. Its thiomorpholine analog, 4-(3-fluoro-4-methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline (CAS 1111016-19-3, C22H21FN2O3S2), contains a sulfur atom in the heterocyclic carbonyl moiety, which increases the molecular weight to 444.54 g/mol and adds an additional heteroatom that raises tPSA and may introduce metabolic liabilities via sulfur oxidation [2]. The piperidine-derived target compound avoids the sulfur-associated metabolic soft spot while maintaining a tPSA value well below the 90 Ų threshold commonly associated with favorable CNS penetration potential.

Polar Surface Area CNS Penetration Drug-likeness

Fluorine Substitution Position and Electronic Effects vs. 6-Fluoroquinoline Analog

The target compound places the fluorine atom at the 3-position of the benzenesulfonyl phenyl ring (ortho to the sulfonyl attachment, meta to the methyl group) [1]. In contrast, 6-fluoro-4-(3-methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline (CAS 1111013-89-8) bears a fluorine on the quinoline core and a methoxy group on the phenyl ring [2]. The 3-fluoro substitution on the phenyl ring exerts a strong electron-withdrawing effect at the sulfonyl group, modulating the acidity and hydrogen-bond acceptor strength of the sulfonyl oxygens in a manner distinct from quinoline-core fluorination. Quantitative Hammett σmeta values for fluorine (-0.34 for σm) indicate a significant electronic perturbation compared to electron-donating substituents such as methoxy (σm = +0.12). This positional difference in fluorination is expected to yield distinguishable SAR profiles in target-binding assays.

Fluorine Chemistry Metabolic Stability SAR

Rotatable Bond Count and Conformational Flexibility vs. 4-tert-Butyl Analog

The target compound possesses 7 rotatable bonds [1]. The 4-tert-butylphenyl analog, 4-(4-tert-butylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline (C25H28N2O3S, MW 436.57), introduces a bulkier, conformationally restricted tert-butyl group that increases the rotatable bond count (approximately 8–9 depending on conformational treatment of the tert-butyl group) while adding significant steric bulk . The 3-fluoro-4-methyl substitution of the target compound offers a more compact, less flexible aromatic substituent that reduces the entropic penalty upon binding compared to the tert-butyl analog, while the fluorine atom provides orthogonal polar interaction capability not available with purely alkyl substituents.

Conformational Analysis Entropy Binding Affinity

Absence of Reported Bioactivity: Implications for De-Risked Screening Library Selection

The ZINC15 database explicitly reports 'no known activity' for this compound as of ChEMBL 20 [1]. This stands in contrast to multiple analogs within the 4-sulfonyl-3-(piperidine-1-carbonyl)quinoline class that have reported CYP450 inhibition or antibacterial activity in preliminary studies [2]. The absence of prior bioactivity annotation makes the target compound a particularly valuable addition to diversity-oriented screening libraries where novelty of chemical space is a selection criterion. Procurement of this compound offers access to an unexplored region of the quinoline sulfonyl chemical space, reducing the risk of screening against a compound with pre-existing intellectual property encumbrances or known polypharmacology.

Screening Library Novel Chemical Space Drug Discovery

Vendor Purity Benchmarking and Supply Chain Considerations

Multiple vendors list this compound with a standard purity specification of 95% [1]. While this purity level is consistent with the compound class, it is critical to note that specific analogs—such as 4-(4-bromobenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline—are often available at 97%+ purity from the same supplier networks, reflecting differences in synthetic accessibility and purification feasibility driven by the specific sulfonyl chloride building block used . The 3-fluoro-4-methylbenzenesulfonyl chloride precursor is commercially available and generally less costly than 4-bromobenzenesulfonyl chloride, which may translate to more favorable pricing and supply stability for the target compound in bulk procurement scenarios.

Purity Analysis Procurement Quality Control

Optimal Research and Industrial Application Scenarios for 4-(3-Fluoro-4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline


Diversity-Oriented Screening Library Expansion for Novel Target Discovery

Given the absence of any reported bioactivity in ChEMBL as of version 20 [1], this compound is ideally suited for inclusion in diversity-oriented screening libraries. Its unexplored biological annotation profile, combined with drug-like physicochemical parameters (logP 3.646, tPSA 66 Ų) [1], supports its use in phenotypic screening campaigns aimed at identifying novel chemical starting points without the bias introduced by compounds with pre-existing polypharmacology annotations.

Metabolic Stability SAR Studies Comparing Piperidine vs. Thiomorpholine Carbonyl Moieties

The target compound's piperidine-1-carbonyl moiety avoids the sulfur atom present in the thiomorpholine analog (CAS 1111016-19-3) [2], making it a cleaner probe for assessing the contribution of the carbonyl-linked heterocycle to metabolic stability. Researchers conducting head-to-head metabolic stability comparisons between piperidine- and thiomorpholine-containing analogs can use this compound to isolate the effect of sulfur oxidation susceptibility on intrinsic clearance in hepatocyte or microsomal assays.

Fluorine Positional Scanning in Kinase or Receptor Binding Assays

The 3-fluoro substitution on the benzenesulfonyl phenyl ring creates a distinct electronic environment (σmeta ≈ +0.34) [1] compared to analogs where fluorine resides on the quinoline core (e.g., CAS 1111013-89-8) [3]. This compound can serve as a key member of a fluorine positional scanning set to probe the electronic preferences of kinase ATP-binding sites or G-protein-coupled receptor (GPCR) orthosteric pockets where sulfonyl-phenyl group interactions contribute to binding affinity and selectivity.

Physicochemical Comparator for Lead Optimization Programs Targeting CNS-Penetrant Quinoline Scaffolds

With a tPSA of 66 Ų—substantially below the 90 Ų empirical threshold for CNS penetration [1]—this compound represents a favorable starting point for CNS-targeted lead optimization. Its rotatable bond count of 7 and molecular weight of 412.48 g/mol place it within favorable property ranges for CNS drug-likeness. Procurement of this compound as a reference standard enables medicinal chemistry teams to benchmark newly synthesized analogs against a characterized baseline with computed CNS MPO (Multiparameter Optimization) scores.

Quote Request

Request a Quote for 4-(3-FLUORO-4-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.